An In-depth Technical Guide on the Core Mechanism of Action of VO-Ohpic Trihydrate
An In-depth Technical Guide on the Core Mechanism of Action of VO-Ohpic Trihydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
VO-Ohpic trihydrate is a potent and selective small-molecule inhibitor of the tumor suppressor protein Phosphatase and Tensin Homolog (PTEN). This guide provides a comprehensive overview of its mechanism of action, detailing its molecular interactions, downstream signaling consequences, and observed cellular effects. Through a systematic presentation of quantitative data, detailed experimental protocols, and visual diagrams of key pathways, this document serves as a technical resource for researchers and professionals in the field of drug development and cancer biology.
Introduction
VO-Ohpic trihydrate, a vanadium-based compound, has emerged as a critical tool for studying the physiological and pathological roles of PTEN.[1] PTEN is a dual-specificity phosphatase that acts as a crucial negative regulator of the PI3K/AKT/mTOR signaling pathway, a cascade frequently hyperactivated in various cancers. By inhibiting PTEN's lipid phosphatase activity, VO-Ohpic trihydrate effectively mimics PTEN loss, leading to the activation of downstream pro-survival and proliferative signaling. This guide will delve into the specifics of this inhibitory action and its biological ramifications.
Core Mechanism of Action: PTEN Inhibition
The primary mechanism of action of VO-Ohpic trihydrate is the direct inhibition of PTEN's enzymatic activity. It is a potent inhibitor with an IC50 in the nanomolar range.[2][3] Studies have shown that VO-Ohpic trihydrate acts as a reversible and non-competitive inhibitor of PTEN.[4][5] This inhibition is achieved through specific hydrogen bonding and hydrophobic interactions within the enzyme's catalytic site, which stabilizes PTEN in an inactive conformation.[1]
Quantitative Inhibition Data
The inhibitory potency of VO-Ohpic trihydrate against PTEN has been quantified in multiple studies.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 35 nM | Recombinant PTEN, PIP3-based assay | [2][6] |
| IC50 | 46 ± 10 nM | Recombinant PTEN, OMFP-based assay | [3] |
| Kic | 27 ± 6 nM | OMFP-based assay | [3] |
| Kiu | 45 ± 11 nM | OMFP-based assay | [3] |
Downstream Signaling Pathways
Inhibition of PTEN by VO-Ohpic trihydrate leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. This event triggers the activation of several downstream signaling cascades, most notably the PI3K/AKT/mTOR and the MAPK/ERK pathways.
PI3K/AKT/mTOR Pathway
The accumulation of PIP3 recruits and activates AKT (also known as Protein Kinase B). Activated AKT then phosphorylates a multitude of downstream targets, including mTOR (mammalian target of rapamycin) and the transcription factor FoxO3a, promoting cell survival, growth, and proliferation.[2][6] Treatment with VO-Ohpic trihydrate leads to a dose-dependent increase in the phosphorylation of AKT and mTOR.[7]
MAPK/ERK Pathway
Recent evidence suggests that PTEN can also negatively regulate the MAPK/ERK pathway.[7] Treatment of hepatocellular carcinoma (HCC) cells with VO-Ohpic trihydrate has been shown to increase the phosphorylation of ERK1/2, indicating an activation of this pathway.[7] The paradoxical activation of both the PI3K/AKT and MAPK/ERK pathways, which are traditionally considered oncogenic, can lead to cellular senescence in certain contexts.[7]
Nrf-2 Signaling Pathway
In the context of intervertebral disc degeneration, VO-Ohpic trihydrate has been shown to activate the Nrf-2 signaling pathway.[4] This activation helps to protect endplate chondrocytes from oxidative stress-induced apoptosis and calcification.[4]
Cellular and In Vivo Effects
The inhibition of PTEN by VO-Ohpic trihydrate elicits a range of biological responses in both cellular and animal models.
In Vitro Effects
In cell-based assays, VO-Ohpic trihydrate has been demonstrated to:
-
Inhibit cell viability and proliferation: Particularly in cancer cell lines with low PTEN expression, such as Hep3B.[2][7]
-
Induce cellular senescence: Characterized by increased senescence-associated β-galactosidase activity.[2][7]
-
Cause G2/M cell cycle arrest: Observed in Hep3B cells.[7]
-
Protect against apoptosis: In endplate chondrocytes, VO-Ohpic trihydrate reverses the increased expression of BAX and decreased expression of Bcl-2 induced by oxidative stress.[4]
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| Hep3B, PLC/PRF/5, SNU475 | 0-5 µM | 72 h | Inhibition of cell proliferation (BrdU incorporation) | [2][8] |
| NIH 3T3, L1 fibroblasts | Up to 75 nM | Not specified | Dose-dependent increase in Akt phosphorylation | [9] |
| Hep3B | 500 nM | 72 h | G2/M cell cycle arrest | [7] |
| Endplate Chondrocytes | 1 µM | 24 h | Restoration of cell viability after oxidative stress | [4] |
In Vivo Effects
In animal models, administration of VO-Ohpic trihydrate has been shown to:
-
Inhibit tumor growth: In nude mice bearing xenografts of Hep3B cells.[2][6]
-
Increase survival after cardiac arrest: In C57BL6 mice.[2][8]
-
Improve cardiac functional recovery: And decrease myocardial infarct size after ischemia-reperfusion.[9]
-
Suppress prostate tumorigenesis: By enhancing cellular senescence.[9]
| Animal Model | Dosage | Administration Route | Observed Effect | Reference |
| Male nude athymic mice (Hep3B xenografts) | 10 mg/kg | i.p. | Significant inhibition of tumor growth | [2][8] |
| C57BL6 mice (cardiac arrest model) | Not specified | i.p. | Increased survival, LVPmax, and dP/dt max | [2][8] |
| Mice (ischemia-reperfusion model) | 10 µg/kg | i.p. | Decreased myocardial infarct size | [3][9] |
| Mice (MDA PCa-2b xenografts) | Not specified | Not specified | Significant tumor growth suppression and increased survival | [9] |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of action of VO-Ohpic trihydrate.
PTEN Inhibition Assay
-
Principle: To determine the in vitro inhibitory activity of VO-Ohpic trihydrate on PTEN phosphatase activity.
-
Protocol: Recombinant PTEN is pre-incubated with varying concentrations of VO-Ohpic trihydrate (dissolved in DMSO) at room temperature for 10 minutes. The reaction is initiated by the addition of a substrate, such as PIP3 or a fluorescent analog like OMFP. The product formation is then measured using a malachite green assay for phosphate release or by fluorescence detection. Background absorbance/fluorescence from VO-Ohpic alone is subtracted from the data.[3][5][6]
Cell Proliferation Assay (BrdU Incorporation)
-
Principle: To assess the effect of VO-Ohpic trihydrate on the proliferation of cells by measuring the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA.
-
Protocol: Cells (e.g., 3x10³ Hep3B, PLC/PRF/5, or SNU475 cells) are seeded in 96-well plates and treated with varying concentrations of VO-Ohpic trihydrate for 72 hours. BrdU is added to the culture medium 24 hours before the end of the treatment period. The amount of incorporated BrdU is then quantified using a colorimetric immunoassay. Results are typically expressed as the percentage of inhibition of BrdU incorporation compared to a vehicle-treated control.[2][8]
Western Blot Analysis
-
Principle: To detect and quantify changes in the expression and phosphorylation status of proteins in the signaling pathways affected by VO-Ohpic trihydrate.
-
Protocol: Cells or tumor tissue homogenates are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies specific for the proteins of interest (e.g., PTEN, p-AKT, AKT, p-mTOR, mTOR, p-ERK1/2, ERK1/2) and a loading control (e.g., β-actin). Following incubation with a secondary antibody, the protein bands are visualized and quantified.[7]
Cell Cycle Analysis
-
Principle: To determine the effect of VO-Ohpic trihydrate on the distribution of cells in different phases of the cell cycle.
-
Protocol: Cells are treated with VO-Ohpic trihydrate (e.g., 500 nM for 72 hours). After treatment, cells are harvested, fixed, and stained with a DNA-intercalating dye such as propidium iodide. The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.[7]
Conclusion
VO-Ohpic trihydrate is a well-characterized, potent, and reversible inhibitor of PTEN. Its mechanism of action, centered on the activation of the PI3K/AKT/mTOR and MAPK/ERK signaling pathways, has been extensively studied. The diverse cellular and in vivo effects, ranging from cell cycle arrest and senescence in cancer cells to protective effects in other tissues, highlight the complex and context-dependent roles of PTEN signaling. This guide provides a foundational understanding of VO-Ohpic trihydrate's core mechanism, offering valuable insights for researchers leveraging this compound to explore PTEN biology and develop novel therapeutic strategies.
References
- 1. scbt.com [scbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VO-Ohpic trihydrate | Autophagy | PTEN | TargetMol [targetmol.com]
- 7. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleck.co.jp [selleck.co.jp]
- 9. apexbt.com [apexbt.com]
